

Spectroscopic data (NMR, IR, MS) for (hexahydro-1H-pyrrolizin-7a-yl)methanol

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Compound of Interest

Compound Name: (hexahydro-1H-pyrrolizin-7a-yl)methanol

Cat. No.: B104531

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An in-depth analysis of the spectroscopic data for **(hexahydro-1H-pyrrolizin-7a-yl)methanol** is crucial for researchers and scientists engaged in drug development and organic synthesis. This technical guide provides a comprehensive overview of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Spectroscopic Data Summary

The spectroscopic data for **(hexahydro-1H-pyrrolizin-7a-yl)methanol** (C₈H₁₅NO, Molecular Weight: 141.21 g/mol) is summarized below.

Spectroscopic Technique	Data
¹ H NMR	Data not publicly available in detail.
¹³ C NMR	Data not publicly available in detail.
IR Spectroscopy	Characteristic absorptions for O-H and C-N stretching are expected.
Mass Spectrometry (MS)	Expected molecular ion peak [M] ⁺ at m/z 141.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below, providing a framework for replication and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of pyrrolizidine alkaloids is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(hexahydro-1H-pyrrolizin-7a-yl)methanol** in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
- **Instrument:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural elucidation.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using the following procedure:

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- **Instrument:** A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For **(hexahydro-1H-pyrrolizin-7a-yl)methanol**, key

absorptions would include a broad O-H stretching band around 3300-3500 cm^{-1} and C-N stretching vibrations.

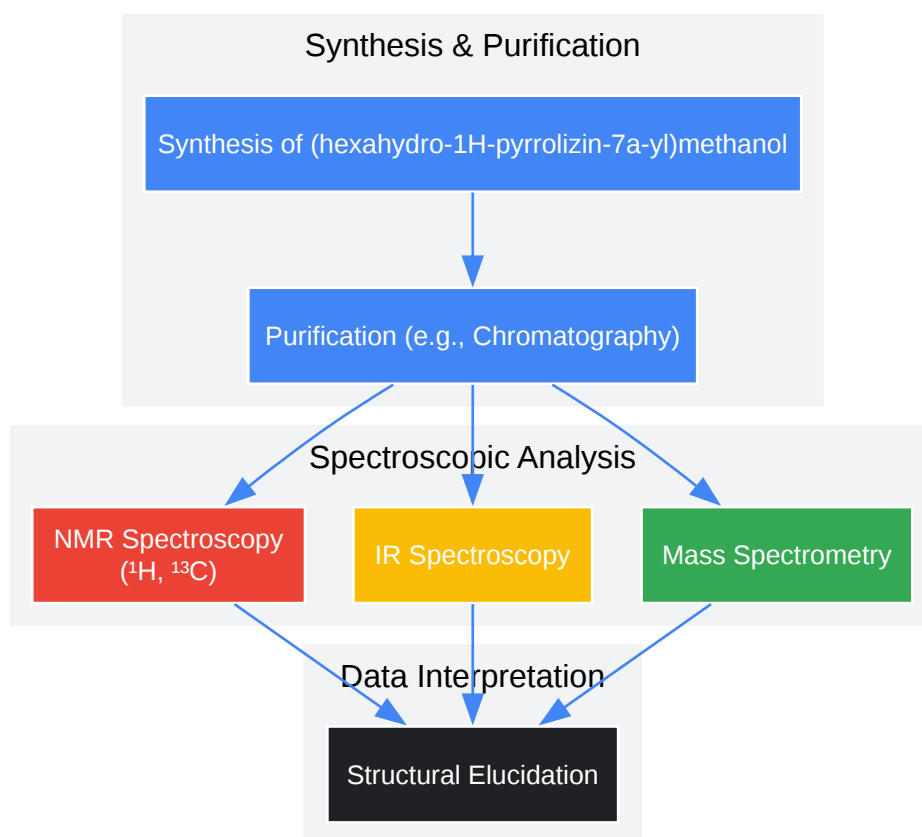
Mass Spectrometry (MS)

A standard protocol for obtaining the mass spectrum is as follows:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization Method:** Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
- **Mass Analyzer:** A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
- **Data Acquisition:** Acquire the mass spectrum over a suitable mass range to observe the molecular ion and characteristic fragment ions.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of **(hexahydro-1H-pyrrolizin-7a-yl)methanol**.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **(hexahydro-1H-pyrrolizin-7a-yl)methanol**.

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